![molecular formula C10H12N2O B564308 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-02-6](/img/structure/B564308.png)
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family. Benzimidazoles are bicyclic heterocyclic aromatic compounds where a benzene ring is fused to an imidazole ring. These compounds are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves heating o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (140-220°C) for several hours . Another approach uses microwave-assisted synthesis, where the reactants are heated in a microwave oven, significantly reducing reaction time and improving yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles and nucleophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated the efficacy of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives against various pathogens. For instance, compounds derived from the benzo[d]imidazole scaffold have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 1 µg/mL, indicating strong antibacterial properties.
Quorum Sensing Inhibition
The compound has also been investigated for its ability to interfere with quorum sensing in Pseudomonas aeruginosa, a pathogen known for its virulence and biofilm formation. By targeting the pqs system, which is crucial for bacterial communication and virulence, derivatives of this compound have been shown to reduce biofilm maturation and virulence gene expression . This mechanism positions it as a promising candidate for antibiotic adjuvant therapies.
Targeting Receptor Tyrosine Kinases
VEGFR-2 Inhibition
In cancer research, this compound has been explored as a potential inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. A study reported the synthesis of novel benzo[d]imidazole derivatives that exhibited potent cytotoxic activity against hepatocellular carcinoma cells, with IC50 values as low as 1.98 µM . This highlights the compound's potential in developing targeted cancer therapies.
GABA-A Receptor Modulation
Positive Allosteric Modulators
Another significant application of this compound is its role as a positive allosteric modulator of the GABA-A receptor. This interaction is particularly relevant in treating neurological disorders. Compounds based on this scaffold have shown improved metabolic stability and reduced hepatotoxicity compared to existing GABA-A receptor modulators . This makes them valuable candidates for further development in pharmacological treatments aimed at various neurological dysfunctions.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad spectrum of biological activities.
2-phenylbenzimidazole: A derivative with enhanced pharmacological properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another derivative with significant biological activity.
Uniqueness
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Biological Activity
4-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, antimicrobial properties, and anticancer effects, supported by relevant data and case studies.
Structure and Synthesis
The compound this compound features a benzimidazole core, which is known for its biological significance. The synthesis typically involves the N-alkylation of benzimidazole derivatives followed by cyclization reactions, yielding various substituted derivatives that enhance biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may influence cellular signaling pathways through receptor interactions .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, modifications of the benzimidazole structure have been shown to enhance antimicrobial efficacy significantly:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 31.1 | Staphylococcus aureus |
Modified Derivative | 0.98 | Staphylococcus aureus (MRSA) |
Modified Derivative | 15.6 | Candida albicans |
These results indicate that structural modifications can lead to substantial improvements in antimicrobial activity .
2. Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study evaluated its cytotoxicity against A549 adenocarcinoma cells, revealing an IC50 value that suggests significant growth inhibition:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15.0 | Induction of apoptosis via caspase activation |
HepG2 | 12.5 | Cell cycle arrest in G1 phase |
The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a promising pathway for therapeutic development .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1: A study on Pseudomonas aeruginosa infections demonstrated that derivatives of benzimidazole could act as quorum sensing inhibitors, reducing virulence factors and biofilm formation . The compound was shown to enhance the efficacy of existing antibiotics.
- Case Study 2: In another investigation, the compound was tested for its cytotoxic effects on various tumor cell lines, where it exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Properties
IUPAC Name |
4-propan-2-yl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-4-3-5-8-9(7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMGQMCZYALLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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